
19-Bromononadecanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
19-Bromononadecanenitrile: is an organic compound with the molecular formula C19H36BrN . It is a brominated nitrile, characterized by a long carbon chain with a bromine atom at the 19th position and a nitrile group at the terminal end. This compound is used in various chemical synthesis processes and has applications in different scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 19-Bromononadecanenitrile can be synthesized through the bromination of nonadecanenitrile. The reaction typically involves the use of bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction conditions to ensure high yield and purity of the product. The final product is purified through distillation or recrystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 19-Bromononadecanenitrile can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The nitrile group in this compound can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions where the nitrile group is converted to carboxylic acids or other oxidized forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or ammonia (NH3) in solvents like ethanol or methanol.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products:
Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile used.
Reduction: Formation of primary amines.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Applications De Recherche Scientifique
19-Bromononadecanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, especially in the preparation of long-chain nitriles and amines.
Biology: Employed in the study of lipid metabolism and the synthesis of lipid analogs for biological research.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates with long carbon chains.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers
Mécanisme D'action
The mechanism of action of 19-Bromononadecanenitrile primarily involves its reactivity due to the presence of the bromine atom and the nitrile group. The bromine atom makes the compound susceptible to nucleophilic substitution, while the nitrile group can participate in reduction and oxidation reactions. These functional groups allow the compound to interact with various molecular targets and pathways, making it a versatile intermediate in chemical synthesis .
Comparaison Avec Des Composés Similaires
Nonadecanenitrile: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
19-Chlorononadecanenitrile: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
19-Iodononadecanenitrile: Contains an iodine atom, which is more reactive than bromine, making it suitable for different types of chemical reactions.
Uniqueness: 19-Bromononadecanenitrile is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability. This makes it a valuable intermediate in various chemical synthesis processes, offering versatility in its applications compared to its chlorinated or iodinated counterparts .
Propriétés
Formule moléculaire |
C19H36BrN |
|---|---|
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
19-bromononadecanenitrile |
InChI |
InChI=1S/C19H36BrN/c20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-21/h1-18H2 |
Clé InChI |
XAHBEUTXXAIWLN-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCCCCCCBr)CCCCCCCCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



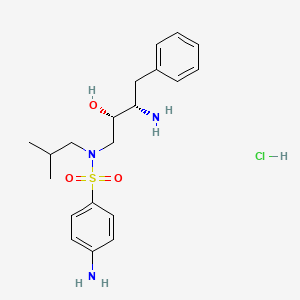
![(9R,13S,14R)-3-hydroxy-13-methyl-9,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B13856587.png)
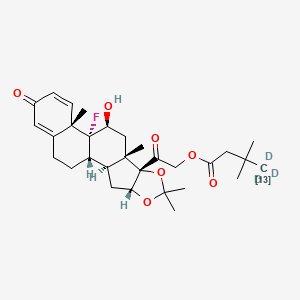
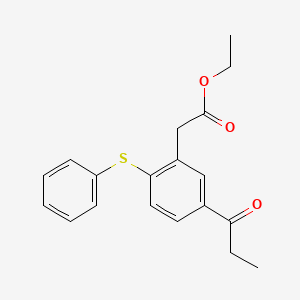
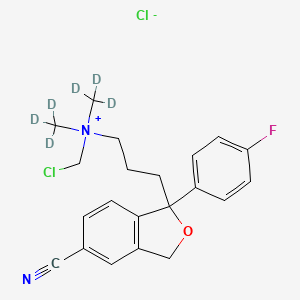
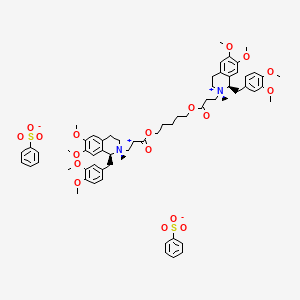
![[1-(2,4-Dichlorophenyl)cyclohexyl]methanamine Hydrochloride](/img/structure/B13856613.png)

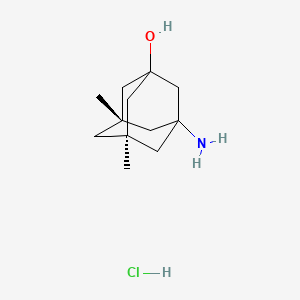
![tert-Butyl 6-(Benzyloxycarbonylamino)-2,3-Dihydro-1H-Imidazo{1,2-b]pyrazole-1-carboxylate](/img/structure/B13856639.png)



